5-(2-Chloroacetyl)furan-3-carboxylic acid
Overview
Description
5-(2-Chloroacetyl)furan-3-carboxylic acid is a chemical compound with the CAS Number: 1251924-13-6 . It has a molecular weight of 188.57 . The IUPAC name for this compound is 5-(chloroacetyl)-3-furoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(2-Chloroacetyl)furan-3-carboxylic acid is 1S/C7H5ClO4/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(2-Chloroacetyl)furan-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 188.57 .Scientific Research Applications
Synthesis of High-Nuclearity Metal Complexes
“5-(2-Chloroacetyl)furan-3-carboxylic acid” can be utilized in the synthesis of high-nuclearity metal complexes, such as single-molecule magnets. These complexes have potential applications in quantum computing and data storage due to their unique magnetic properties .
Development of Bio-based Polyesters
Furan derivatives are promising molecules for synthesizing bio-based polyesters. While not directly mentioned, it’s plausible that “5-(2-Chloroacetyl)furan-3-carboxylic acid” could be used in developing organogelators for bio-based materials .
Antidiabetic Drug Synthesis
The compound may be involved in the synthesis of antidiabetic drugs, like the orally active vanadyl complex, which uses similar furan carboxylates as ligands to enhance biological activity .
Fungicide Development
Furfural, a related furan compound, is known for its fungicidal properties. “5-(2-Chloroacetyl)furan-3-carboxylic acid” could potentially be explored for similar applications in agriculture to protect crops against fungi .
Organic Synthesis
This chemical can serve as a building block in organic synthesis, particularly in creating polysubstituted furan carboxylates, which have various applications in pharmaceuticals and materials science .
Safety And Hazards
properties
IUPAC Name |
5-(2-chloroacetyl)furan-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAQBKZLWGHNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroacetyl)furan-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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